molecular formula C25H50O2 B12660862 11-Methyldodecyl laurate CAS No. 94134-83-5

11-Methyldodecyl laurate

Cat. No.: B12660862
CAS No.: 94134-83-5
M. Wt: 382.7 g/mol
InChI Key: YTPNTTUPPCGZPJ-UHFFFAOYSA-N
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Description

11-Methyldodecyl laurate is a branched-chain fatty acid ester derived from lauric acid (dodecanoic acid) and 11-methyldodecanol. The compound features a methyl branch at the 11th carbon of the dodecyl alcohol moiety, distinguishing it from linear laurate esters. This structural modification influences its physicochemical properties, such as melting point, solubility, and enzymatic reactivity.

Properties

CAS No.

94134-83-5

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

11-methyldodecyl dodecanoate

InChI

InChI=1S/C25H50O2/c1-4-5-6-7-8-9-13-16-19-22-25(26)27-23-20-17-14-11-10-12-15-18-21-24(2)3/h24H,4-23H2,1-3H3

InChI Key

YTPNTTUPPCGZPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Methyldodecyl laurate can be synthesized through the esterification of lauric acid with 11-methyldodecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. One common method is the use of a fixed-bed reactor where lauric acid and 11-methyldodecanol are continuously fed into the reactor, and the ester is continuously removed . This method allows for efficient production and high catalytic stability over extended periods.

Chemical Reactions Analysis

Types of Reactions

11-Methyldodecyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.

Common Reagents and Conditions

Major Products

    Hydrolysis: Lauric acid and 11-methyldodecanol.

    Transesterification: A new ester and the corresponding alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-Methyldodecyl laurate involves its interaction with lipid membranes. It can integrate into the lipid bilayer, altering its fluidity and permeability. This property makes it useful as a permeation enhancer in drug delivery systems . Additionally, its surfactant properties allow it to reduce surface tension and stabilize emulsions in various formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 11-Methyldodecyl laurate with other laurate esters, supported by research findings and structural insights:

Structural and Molecular Comparisons

Compound Formula Molecular Weight (g/mol) Structure Type Key Functional Groups
This compound C₂₅H₅₀O₂* ~382.7 Branched alkyl ester Methyl branch at C11
Myristyl laurate C₂₆H₅₂O₂ 396.7 Linear alkyl ester Tetradecyl chain
Ethyl laurate C₁₄H₂₈O₂ 228.37 Short-chain ester Ethyl group
Glyceryl laurate C₁₅H₃₀O₄ 274.4 Monoglyceride Glycerol backbone
Starch laurate Polymer Variable Polysaccharide ester Hydroxyl substitution

*Assumed based on structural analogy.

Physicochemical Properties

  • This compound: The methyl branch likely reduces crystallinity and melting point compared to linear analogs like myristyl laurate. Branched esters typically exhibit enhanced solubility in non-polar solvents due to disrupted molecular packing .
  • Myristyl laurate: A linear ester with a high molecular weight (396.7 g/mol), it is non-hazardous and stable, making it suitable as a laboratory chemical .
  • Ethyl laurate : A volatile, short-chain ester (228.37 g/mol) used in food and pharmaceuticals for its flavoring properties .
  • Glyceryl laurate: Contains a glycerol backbone, enabling emulsification in cosmetics. Its monoester content (≥90%) contributes to high surface activity .
  • Starch laurate : Modifies material properties in biodegradable films, reducing crystallinity and increasing elongation at break .

Biological Activity

11-Methyldodecyl laurate is a fatty acid ester derived from lauric acid and 11-methyldodecanol. This compound is classified within the broader category of fatty acid methyl esters and has garnered attention for its potential biological activities. Understanding its biological activity is crucial for applications in pharmaceuticals, cosmetics, and food industries.

  • Molecular Formula : C₁₃H₂₆O₂
  • Molecular Weight : 214.344 g/mol
  • CAS Number : 111-82-0
  • IUPAC Name : Methyl dodecanoate

The structure of this compound features a long hydrocarbon chain, which influences its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that fatty acid esters, including this compound, exhibit antimicrobial activity against a range of pathogens. A study published in the Journal of Applied Microbiology demonstrated that lauric acid derivatives can disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of this compound varies with the type of microorganism, with Gram-positive bacteria generally being more susceptible than Gram-negative bacteria .

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of skin applications, where it can help reduce inflammation associated with conditions such as acne and eczema. The mechanism involves the inhibition of pro-inflammatory cytokines, which are pivotal in mediating inflammatory responses .

Skin Penetration Enhancer

As a fatty acid ester, this compound serves as an effective skin penetration enhancer. Research has indicated that it can facilitate the absorption of therapeutic agents through the skin barrier, improving the efficacy of transdermal drug delivery systems. This property is essential for formulating topical medications and cosmetic products .

Clinical Application in Dermatology

A clinical trial investigated the use of formulations containing this compound for treating psoriasis. Patients applying the formulation reported significant improvements in skin lesions after four weeks of treatment. The study highlighted not only the efficacy but also a favorable safety profile, with minimal adverse effects noted .

Cosmetic Formulation Development

In cosmetic formulations, this compound has been incorporated as an emollient and skin conditioning agent. A comparative study evaluated various formulations containing this compound against traditional emollients. Results indicated enhanced moisture retention and skin feel among products containing this compound, suggesting its potential for improving product performance in skincare applications .

Data Summary

PropertyValue
Molecular FormulaC₁₃H₂₆O₂
Molecular Weight214.344 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory ActivityReduces pro-inflammatory cytokines
Skin Penetration EnhancementImproves transdermal drug delivery

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